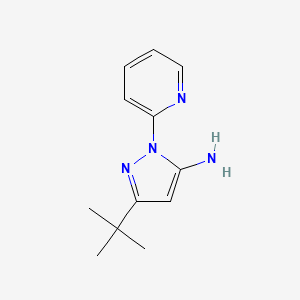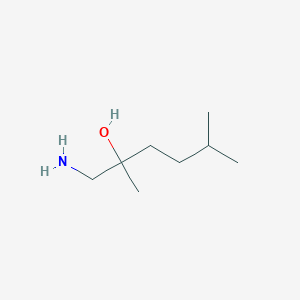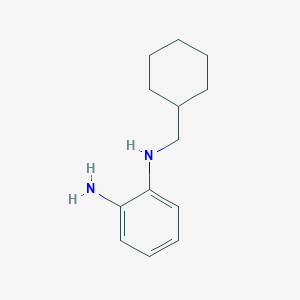![molecular formula C12H16N2O B1517925 N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide CAS No. 1156263-78-3](/img/structure/B1517925.png)
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves acylation and substitution reactions . For instance, the synthesis of a nintedanib impurity starts with N-methyl-4-nitroaniline and involves steps of acylation, substitution, reduction, and other substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide are not well-documented. The molecular weight of a similar compound, N-[(4-aminophenyl)methyl]adenosine, is reported to be 372.38 .Aplicaciones Científicas De Investigación
Antidepressant Effects and Mechanisms
Ketamine, a compound structurally related to N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide, has demonstrated significant antidepressant effects in patients with treatment-resistant depression. A study by Berman et al. (2000) revealed that a single dose of ketamine hydrochloride significantly improved depressive symptoms within 72 hours, suggesting a potential role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).
Biomarkers for Antidepressant Response
Research by Yang et al. (2015) identified serum interleukin-6 as a predictive biomarker for ketamine's antidepressant effect in treatment-resistant patients, indicating the involvement of inflammatory processes in the pathophysiology of major depressive disorder and the mechanism of action of ketamine (Yang et al., 2015).
Cognitive and Psychotic Effects
The cognitive and psychotic effects induced by NMDA receptor antagonists like ketamine offer insights into the potential implications of related compounds. Studies have shown that ketamine can impair response inhibition and cognitive functions, suggesting a need for further investigation into the cognitive impact of related chemical compounds (Morgan et al., 2004).
Metabolic Pathways and Drug Interactions
The metabolism of compounds structurally similar to N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide, such as ketamine, involves various enzyme families including CYP1A2. Understanding these metabolic pathways is crucial for predicting drug interactions and effects on human health (Boobis et al., 1994).
Implications for Treatment and Therapy
The interaction of ketamine and similar compounds with the NMDA receptor and other targets such as COX and NOS enzymes, as well as their effects on oxidative stress, offer promising avenues for the development of novel treatments for various conditions including depression, pain, and neurodegenerative diseases (Trettin et al., 2014).
Propiedades
IUPAC Name |
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14(12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,12H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOBFDKNOZEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)



![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)
